

Application Notes and Protocols: DAT Binding Assay for SRI-31142

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting a dopamine transporter (DAT) binding assay for **SRI-31142**, a potent, putative allosteric inhibitor of DAT.[1][2] This document outlines the necessary reagents, experimental procedures, and data analysis steps to determine the binding affinity of **SRI-31142** to DAT.

Introduction

The dopamine transporter (DAT) is a sodium-chloride dependent transmembrane protein that plays a crucial role in regulating dopamine neurotransmission by mediating the reuptake of dopamine from the synaptic cleft.[3][4][5] As such, DAT is a key target for a variety of therapeutic agents and drugs of abuse. **SRI-31142** has been identified as a novel and potent putative allosteric inhibitor of DAT. Unlike competitive inhibitors that bind to the same site as dopamine, allosteric modulators bind to a different site on the transporter, which can alter the transporter's conformation and function. This document provides a detailed protocol for a competitive radioligand binding assay to characterize the interaction of **SRI-31142** with DAT.

Quantitative Data Summary

The following table summarizes the reported binding affinity of **SRI-31142** for the dopamine transporter.



Compound	Target	Assay Type	Ligand	Ki (nM)	Reference
SRI-31142	DAT	Radioligand Binding	[3H]WIN3542 8	1.9	

Experimental Protocols

Objective: To determine the binding affinity (Ki) of SRI-31142 for the dopamine transporter (DAT) using a competitive radioligand binding assay.

This protocol is adapted from established in vitro radioligand binding assays for monoamine transporters.

Materials and Reagents

- Cell Line: Human Embryonic Kidney (HEK-293) cells or Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine transporter (hDAT).
- Radioligand: [3H]WIN 35,428 (a high-affinity DAT ligand).
- Test Compound: SRI-31142.
- Reference Compound: Cocaine or GBR-12935 (for positive control).
- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
- Wash Buffer: Ice-cold Assay Buffer.
- Scintillation Cocktail.
- 96-well microplates.
- Cell harvesting equipment (e.g., cell scraper or trypsin).
- · Homogenizer.
- Centrifuge.



- · Scintillation counter.
- BCA Protein Assay Kit.

Procedure

- 1. Cell Culture and Membrane Preparation:
- Culture HEK-293 or CHO cells stably expressing hDAT in appropriate culture medium until they reach 80-90% confluency.
- Wash the cells with phosphate-buffered saline (PBS).
- Harvest the cells by scraping or brief trypsinization.
- Centrifuge the cell suspension to pellet the cells.
- Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
- Homogenize the cell suspension on ice.
- Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
- Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
- Wash the membrane pellet by resuspending in fresh assay buffer and repeating the highspeed centrifugation.
- Resuspend the final membrane pellet in assay buffer.
- Determine the protein concentration of the membrane preparation using a BCA protein assay.
- 2. Binding Assay:
- Prepare serial dilutions of SRI-31142 and the reference compound in assay buffer.



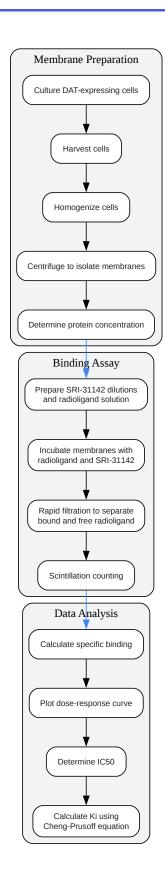
- In a 96-well microplate, add the following to each well in triplicate:
 - Total Binding: Cell membranes, [3H]WIN 35,428 (at a concentration near its Kd), and assay buffer.
 - Non-specific Binding: Cell membranes, [3H]WIN 35,428, and a high concentration of a competing ligand (e.g., 10 μM cocaine).
 - Displacement: Cell membranes, [³H]WIN 35,428, and varying concentrations of SRI-31142 or the reference compound.
- Incubate the plate at room temperature or 4°C for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
- Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
- Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
- Quantify the radioactivity on the filters using a scintillation counter.
- 3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the concentration of SRI-31142.
- Determine the IC50 value (the concentration of **SRI-31142** that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression.
- Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:
 - \circ Ki = IC50 / (1 + [L]/Kd)



• Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for DAT.

Visualizations Experimental Workflow



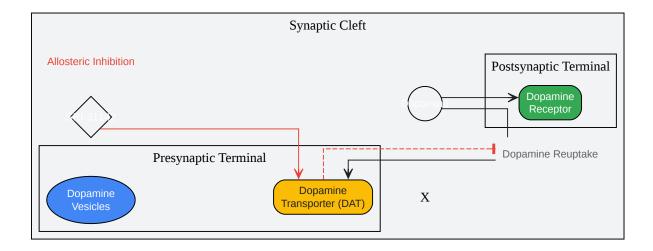


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Workflow for the DAT radioligand binding assay.



Putative Mechanism of Action



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Putative allosteric inhibition of DAT by **SRI-31142**.

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